molecular formula C13H10F2OS B8076533 3-[(2,4-Difluorophenyl)methoxy]benzenethiol

3-[(2,4-Difluorophenyl)methoxy]benzenethiol

Cat. No.: B8076533
M. Wt: 252.28 g/mol
InChI Key: SXCIUMQSHQBLKV-UHFFFAOYSA-N
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Description

The compound identified by the Chemical Identifier (CID) 137948298 is a chemical substance with specific properties and applications.

Chemical Reactions Analysis

3-[(2,4-Difluorophenyl)methoxy]benzenethiol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles to replace specific functional groups. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-[(2,4-Difluorophenyl)methoxy]benzenethiol has a wide range of scientific research applications. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it could be investigated for its potential therapeutic effects or as a tool in biochemical assays. Industrial applications may include its use in the production of materials or as a catalyst in chemical processes .

Mechanism of Action

The mechanism of action of 3-[(2,4-Difluorophenyl)methoxy]benzenethiol involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context in which the compound is used. For example, in a biochemical assay, it may inhibit or activate an enzyme, while in a therapeutic context, it may interact with cellular receptors to produce a desired effect .

Comparison with Similar Compounds

3-[(2,4-Difluorophenyl)methoxy]benzenethiol can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups but differ in their specific properties or applications. For example, compounds with similar molecular frameworks may exhibit different reactivity or biological activity due to variations in their substituents or stereochemistry. The comparison of this compound with its analogs can provide insights into its distinct characteristics and potential advantages in various applications .

Properties

IUPAC Name

3-[(2,4-difluorophenyl)methoxy]benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2OS/c14-10-5-4-9(13(15)6-10)8-16-11-2-1-3-12(17)7-11/h1-7,17H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCIUMQSHQBLKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S)OCC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)S)OCC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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